(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

Asymmetric synthesis Chiral auxiliary Self-regeneration of chirality

Achieving enantiomeric excess >99% in multi-step pharmaceutical syntheses requires a chiral auxiliary that maintains stereochemical integrity across every transformation. This (3S,7aR)-3-tert-butyl oxazolidinone, derived from L-proline, solves that exact challenge. • Delivers retention of configuration at quaternary proline centers via enolate alkylation at -78 °C • Demonstrated 99.7% ee after 10 synthetic steps in spirocyclic aminochroman API intermediate campaigns • 97% hydrolytic cleavage yield under mild silica gel/MeOH/H₂O conditions for industrially practical scale-up

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 119816-46-5
Cat. No. B038230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
CAS119816-46-5
Synonyms(2R, 5S)-2-TERT-BUTYL-1-AZA-3-OXABICYCLO[3.3.0]OCTAN-4-ONE
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N2CCCC2C(=O)O1
InChIInChI=1S/C10H17NO2/c1-10(2,3)9-11-6-4-5-7(11)8(12)13-9/h7,9H,4-6H2,1-3H3/t7-,9+/m1/s1
InChIKeyFUMQATWTNPOQKF-APPZFPTMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S,7aR)-3-tert-Butyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one (CAS 119816-46-5) Is a Procurement-Critical Chiral Building Block


The compound (3S,7aR)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one (CAS 119816-46-5), also named (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one [1], is a bicyclic oxazolidinone derived from the condensation of L-proline with pivalaldehyde [2]. It belongs to the class of Seebach oxazolidinones employed in the self-regeneration of chirality (SRS) strategy for the asymmetric synthesis of α-substituted proline derivatives and complex chiral amines [3]. The cis-fused [3.3.0] bicyclic framework, locked stereochemistry at C-3 (S) and C-7a (R), and the sterically demanding tert-butyl group at C-3 collectively dictate its performance as a chiral auxiliary. Commercial availability is typically at ≥97–98% purity , with sourcing requiring verification of enantiomeric purity, as the enantiomer (3R,7aS; CAS 81286-82-0) and diastereomeric configurations are also in circulation.

Sourcing (3S,7aR)-3-tert-Butyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one: Why the Enantiomer or Aryl Analogs Cannot Substitute


Generic substitution within the pyrrolo[1,2-c]oxazol-1-one class is not feasible because both the absolute configuration and the C-3 substituent dictate the diastereofacial selectivity of enolate alkylation—the core reaction for which this compound is procured [1]. The (3S,7aR) enantiomer, derived from L-proline, produces α-substituted proline products with retention of configuration at the quaternary center, whereas the enantiomeric (3R,7aS) auxiliary (CAS 81286-82-0) yields the opposite enantiomeric series. Furthermore, the tert-butyl substituent forms a conformationally distinct enolate compared to aryl-substituted analogs (derived from benzaldehydes), resulting in divergent diastereoselectivities and hydrolysis kinetics [2]. Substituting a 3-phenyl or 3-trichloromethyl analog without re-optimizing reaction conditions would alter both the stereochemical outcome and the hydrolytic cleavage efficiency, directly compromising the enantiomeric excess of the final amino acid or amine product.

Quantitative Differentiation Evidence for (3S,7aR)-3-tert-Butyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one vs. Closest Analogs


Single-Stereoisomer Formation from Proline–Pivalaldehyde Condensation vs. Diastereomeric Mixtures from Other Aldehydes

Condensation of L-proline with pivalaldehyde under acid-catalyzed azeotropic conditions yields a single stereoisomer of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, i.e., the target (3S,7aR) configuration [1]. By contrast, condensation with benzaldehydes generates mixtures of cis- and trans-oxazolidinones whose ratio depends on the aryl substituent and reaction conditions [2], requiring chromatographic separation of diastereomers before use as a chiral auxiliary. This single-isomer outcome eliminates a purification step and ensures batch-to-batch stereochemical consistency for procurement.

Asymmetric synthesis Chiral auxiliary Self-regeneration of chirality

Hydrolysis Susceptibility: tert-Butyl Oxazolidinones Cleave Under Milder Conditions than Imidazolidinone Counterparts

tert-Butyl-substituted oxazolidinones of this class are reported to undergo hydrolysis under significantly milder conditions than the corresponding imidazolidinones [1]. In the Usse et al. 2000 synthesis, the oxazolidinone ring of the tert-butyl-substituted intermediate was hydrolyzed to the free amino acid in 97% yield using silica gel in MeOH/H₂O at reflux [2], whereas imidazolidinone cleavage typically requires strongly acidic conditions (e.g., 6 N HCl at elevated temperature) that can cause epimerization of acid-sensitive α-substituted proline products. Hydrolysis with Amberlyst XN-1010/HCl/MeOH gave the methyl ester in 69% yield as an alternative pathway [2], demonstrating the tunability of cleavage conditions.

Hydrolytic cleavage Chiral auxiliary removal Amino acid liberation

Enantiomeric Excess Retention Through Multi-Step Synthesis: 99.7% ee in Final Spiranic Aminochroman

When the target (3S,7aR)-tert-butyl oxazolidinone (derived from L-proline) was carried through a 10-step synthetic sequence including enolate alkylation, deiodination, hydrolytic auxiliary removal, reduction, and Mitsunobu cyclization, the final spiranic aminochroman product 11 was obtained in 99.7% enantiomeric excess [1]. This demonstrates that the (3S,7aR) stereochemistry is faithfully transmitted through multiple synthetic transformations. The overall yield of the 10-step sequence was approximately 18% [1]. No comparable multi-step ee retention data was found for aryl-substituted or 3-ethyl oxazolidinone analogs in similarly complex sequences.

Enantiomeric excess Stereochemical fidelity Chiral pool synthesis

Diastereoselectivity in Enolate Benzaldehyde Addition: 3:1 dr with (3S,7aR)-tert-Butyl Oxazolidinone

Deprotonation of the target (3S,7aR)-oxazolidinone with LDA at −78 °C followed by addition of 2-methoxy-6-methoxymethoxybenzaldehyde gave the aldol adducts 3 as a diastereomeric mixture with a ratio of 3:1 in 72% combined yield [1]. The diastereoselectivity arises from the steric shielding of the Si-face of the enolate by the tert-butyl group, favoring approach of the electrophile from the less hindered Re-face. For comparison, the Seebach 1983 paper reports that methylation (CH₃I) of the same enolate proceeds with >95% diastereoselectivity [2], indicating that diastereoselectivity is electrophile-dependent, with smaller, more reactive electrophiles giving higher selectivity.

Diastereoselective alkylation Enolate chemistry C–C bond formation

Thermal Stability Limitation: Decarboxylation via Retro-1,3-Dipolar Cycloreversion Above 100 °C

The bicyclic oxazolidinone 2 (target compound) is reported to be thermally labile, losing CO₂ via retro-1,3-dipolar cycloreversion upon heating above 100 °C [1]. This property constrains distillation and reaction conditions. The OrgSyn procedure recommends Kugelrohr distillation at 70 °C under high vacuum (0.0005 mm Hg) to avoid decomposition, achieving 67–74% isolated yield [2]. In contrast, the corresponding imidazolidinones (2-tert-butyl-1,3-imidazolidin-4-ones) lack the labile O–C(O) bond and are thermally more robust, tolerating higher temperatures without cycloreversion. This thermal sensitivity must be factored into procurement: the compound requires cold storage and careful handling to maintain purity.

Thermal stability Safety in handling Storage conditions

Commercial Availability: Defined (3S,7aR) Enantiomer at 98% Purity vs. Enantiomer 81286-82-0

The target compound CAS 119816-46-5 is commercially supplied as the (3S,7aR) enantiomer at 98% purity (HPLC) . The enantiomer (3R,7aS)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one is listed under CAS 81286-82-0 and is separately sourced. This clear CAS-to-enantiomer mapping allows procurement without ambiguity. The molecular weight is 183.25 g/mol (C₁₀H₁₇NO₂), and the compound has a calculated LogP of 1.38 , indicative of moderate lipophilicity suitable for organic-phase reactions. No quantitative purity comparison with the enantiomer from a common vendor source is available.

Vendor comparison Enantiomeric purity Procurement specification

Validated Application Scenarios for (3S,7aR)-3-tert-Butyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one Based on Quantitative Evidence


Asymmetric Synthesis of α-Substituted L-Prolines via Seebach SRS Protocol

The primary application of (3S,7aR)-3-tert-butyl oxazolidinone is as a chiral auxiliary for the enantioselective synthesis of α-alkyl- and α-aryl-L-prolines [1]. The single-stereoisomer formation from L-proline and pivalaldehyde ensures a defined enolate geometry. Deprotonation with LDA at −78 °C generates the chiral enolate, which reacts with electrophiles (alkyl halides, carbonyl compounds) to give α-substituted products with retention of configuration. The OrgSyn protocol demonstrates methylation with CH₃I yielding (S)-2-methylproline after hydrolytic cleavage [1]. The 97% hydrolysis yield under silica gel/MeOH/H₂O conditions [2] makes this route industrially practical for producing enantiopure quaternary proline building blocks used in peptide pharmaceuticals and organocatalysts.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring High Enantiomeric Fidelity

This oxazolidinone is suited for complex, multi-step syntheses where stereochemical integrity must be preserved across numerous transformations. The demonstration by Usse et al. that the (3S,7aR) auxiliary carried through 10 synthetic steps—enolate aldol addition, iodination, SmI₂-mediated deiodination, hydrolytic auxiliary cleavage, BH₃ reduction, Boc protection, silyl deprotection, Mitsunobu cyclization, and Boc deprotection—delivered the final spiranic aminochroman in 99.7% ee [2] validates its use in pharmaceutical intermediate campaigns where regulatory specifications demand enantiomeric purity exceeding 99%. The overall 18% yield over 10 steps, while modest, is acceptable for early-phase API synthesis where chiral purity is the overriding concern.

Synthesis of Chiral Pyrrolidine-Containing Spirocycles and Fused Heterocycles

The (3S,7aR) configuration places the tert-butyl group on the convex face of the cis-fused [3.3.0] bicycle, directing alkylation to the concave face and enabling diastereoselective construction of quaternary carbon centers. This stereoelectronic feature has been exploited for spirocyclic aminochroman synthesis [2] and is generalizable to other spiro- and fused pyrrolidine systems of pharmaceutical relevance, including 5-HT₁A receptor ligands and constrained proline analogs for peptide mimicry. The thermal lability (CO₂ loss above 100 °C [3]) means reaction temperatures should not exceed refluxing THF (66 °C) or similar moderate conditions, which is compatible with standard enolate chemistry.

Organocatalyst Development Using Proline-Derived Oxazolidinone Scaffolds

Seebach's proline-derived oxazolidinone (compound 2d, structurally analogous to the target compound) has been demonstrated to outperform (S)-proline itself as an organocatalyst in aldol reactions, achieving maximum yields of β-hydroxy ketones in 1–4 hours compared to 30–48 hours with proline alone [4]. This rate acceleration, attributed to the rapid exchange equilibrium between the oxazolidinone and reactive enamine intermediates, positions the tert-butyl oxazolidinone scaffold as a privileged structure for developing next-generation organocatalysts. The (3S,7aR) enantiomer specifically provides the (S)-product series, complementing the (3R,7aS) enantiomer for (R)-selective transformations.

Quote Request

Request a Quote for (3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.